molecular formula C18H18FN3O2S B5962619 2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide

2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B5962619
M. Wt: 359.4 g/mol
InChI Key: SDXDKAXFQSYKDT-UHFFFAOYSA-N
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Description

2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as FM-381, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide works by inhibiting the activity of a protein called focal adhesion kinase (FAK). FAK is involved in cell signaling pathways that regulate cell survival, migration, and invasion. By inhibiting FAK, 2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide disrupts these pathways, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory effects and to improve glucose metabolism. It has also been shown to have a protective effect on the heart, reducing the risk of heart failure.

Advantages and Limitations for Lab Experiments

2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. It can be difficult to obtain in large quantities, and its effectiveness can vary depending on the specific cancer type and cell line being studied.

Future Directions

There are several future directions for research on 2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more efficient synthesis methods, which could increase the availability of the compound for research and potential clinical use. Another area of research is the identification of biomarkers that could predict the effectiveness of 2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide in different cancer types and patient populations. Finally, there is also interest in exploring the potential use of 2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide in combination with other cancer treatments, such as immunotherapy.

Synthesis Methods

2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the formation of a benzamide derivative followed by the introduction of a morpholine ring, a fluorine atom, and a carbonothioyl group. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy against a variety of cancer types, including breast, lung, and pancreatic cancer. 2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-fluoro-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c19-16-4-2-1-3-15(16)17(23)21-18(25)20-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXDKAXFQSYKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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